molecular formula C19H25NO3S B5509834 N-(4-hydroxy-3,5-diisopropylphenyl)-4-methylbenzenesulfonamide

N-(4-hydroxy-3,5-diisopropylphenyl)-4-methylbenzenesulfonamide

Cat. No. B5509834
M. Wt: 347.5 g/mol
InChI Key: JPWMBZCIEGUOPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of N-aryl-hydroxybenzenesulfonamide, which share structural similarities with N-(4-hydroxy-3,5-diisopropylphenyl)-4-methylbenzenesulfonamide, involves a multi-step process starting from halogenated phenols. This process includes sulfochlorination and amidation steps to produce the desired sulfonamide derivatives. These compounds are characterized using elemental analysis, IR, and 1H NMR techniques (Shen Jun-ju, 2004).

Molecular Structure Analysis

Quantum-chemical calculations have been applied to similar sulfonamide compounds to define their optimized state, predict free energy, and identify molecular orbitals involved in spectrum formation. These studies provide insights into the electronic structure and properties of sulfonamides, aiding in the understanding of their molecular characteristics (Sun Peiming et al., 2022).

Chemical Reactions and Properties

Research on sulfonamide compounds includes investigations into their reactivity and chemical behavior. Studies on N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, for example, have developed these compounds as chemoselective acylation reagents, showcasing the versatility and reactivity of the sulfonamide group in chemical synthesis (S. Ebrahimi et al., 2015).

Physical Properties Analysis

The physical properties of sulfonamide compounds are often characterized through spectroscopic and crystallographic means, revealing insights into their molecular geometry, intermolecular interactions, and stability. Studies on compounds such as 4-amino-N-(2-hydroxy-4- pentadecylbenzylidene)benzenesulfonamide provide detailed information on their structure through elemental analysis, IR, 1H-NMR, 13C-NMR, and mass spectral analysis (G. Naganagowda & A. Petsom, 2011).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives are extensively studied, with research focusing on their potential as therapeutic agents, enzyme inhibitors, and their reactivity in various chemical reactions. Such studies provide valuable information on the functional capabilities of these compounds, offering insights into their potential applications and mechanisms of action (M. Abbasi et al., 2018).

Scientific Research Applications

Kinetic and Isotopic Studies

Kinetic and isotopic studies on the decomposition of N-hydroxybenzenesulfonamide derivatives have provided insights into nitrosyl hydride (HNO) source reactions. The decomposition process in alkaline solutions, leading to the production of N2O and sulfinate, is characterized by specific rate constants and thermodynamic parameters, demonstrating the compound's reactivity and potential utility in generating nitric oxide donors or studying nitric oxide-related biological processes (Bonner & Ko, 1992).

Computational and Structural Analysis

A detailed computational study and characterization of newly synthesized sulfonamide molecules have revealed the type and nature of intermolecular interactions within their crystal structures. Through DFT calculations and molecular dynamics simulations, insights into the compound's structural, electronic, and reactive properties have been obtained, highlighting its potential for further applications in chemical and pharmaceutical research (Murthy et al., 2018).

Antimycobacterial Agents

Research into thiol-activated sources of sulfur dioxide (SO₂) as antimycobacterial agents has identified specific sulfonamide derivatives with significant potency against Mycobacterium tuberculosis. This work suggests the potential of these compounds in developing new treatments for tuberculosis, with one derivative exhibiting higher potency than the clinical agent isoniazid (Malwal et al., 2012).

properties

IUPAC Name

N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-12(2)17-10-15(11-18(13(3)4)19(17)21)20-24(22,23)16-8-6-14(5)7-9-16/h6-13,20-21H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWMBZCIEGUOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)C(C)C)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-Hydroxy-3,5-bis(propan-2-YL)phenyl]-4-methylbenzene-1-sulfonamide

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